1-Chloro-2,5-dimethyl-4-nitrobenzene

Regioselective Nitration Process Chemistry Synthetic Efficiency

1-Chloro-2,5-dimethyl-4-nitrobenzene (CAS 34633-69-7) is the preferred building block for medicinal chemists requiring orthogonal C-Cl and C-NO₂ reactivity. The para-chloro/nitro arrangement activated by electron-donating methyl groups ensures predictable, high-regioselectivity SNAr and cross-coupling reactions – a strategic advantage over less-substituted or bromo/iodo analogs. Direct reduction to 4-chloro-2,5-dimethylaniline shortens synthetic routes to agrochemicals and dyes. Source with confidence for library synthesis and late-stage functionalization.

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
CAS No. 34633-69-7
Cat. No. B1581280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2,5-dimethyl-4-nitrobenzene
CAS34633-69-7
Molecular FormulaC8H8ClNO2
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Cl)C)[N+](=O)[O-]
InChIInChI=1S/C8H8ClNO2/c1-5-4-8(10(11)12)6(2)3-7(5)9/h3-4H,1-2H3
InChIKeyJMEXAQBBMDHIGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2,5-dimethyl-4-nitrobenzene (CAS 34633-69-7): Core Identity and Physicochemical Baselines for Procurement


1-Chloro-2,5-dimethyl-4-nitrobenzene (CAS 34633-69-7) is a polysubstituted aromatic compound belonging to the halogenated nitrobenzene class, featuring a specific 1-chloro-2,5-dimethyl-4-nitro substitution pattern [1]. This precise arrangement of electron-withdrawing (chloro, nitro) and electron-donating (methyl) substituents on the benzene ring imparts unique and predictable electronic and steric properties that govern its reactivity in subsequent transformations . Key physicochemical constants critical for procurement and experimental design include a molecular formula of C8H8ClNO2, a molecular weight of 185.61 g/mol, a melting point of 78-79 °C, and a boiling point of 273.2 °C at 760 mmHg, establishing it as a stable, room-temperature solid suitable for standard laboratory handling and storage .

Why 1-Chloro-2,5-dimethyl-4-nitrobenzene Cannot Be Replaced by Simple Analogs in Controlled Synthesis


The substitution pattern of 1-Chloro-2,5-dimethyl-4-nitrobenzene is not arbitrarily interchangeable with other halogenated nitrobenzene derivatives. The strong electronic interplay between the para-positioned chlorine and nitro groups, coupled with the steric and electron-donating influence of the adjacent methyl groups, creates a uniquely defined reactivity landscape . For example, substituting with an isomer like 1-chloro-2,4-dimethyl-5-nitrobenzene would drastically alter the regioselectivity of nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions due to differing activation energies at the C-Cl bond [1]. Similarly, replacing the chlorine atom with a bromine or iodine (e.g., 1-bromo-2,5-dimethyl-4-nitrobenzene) introduces a different leaving group ability and molecular weight, which can affect reaction kinetics, purification, and final product mass, especially critical in multi-step pharmaceutical syntheses [1][2]. The quantitative evidence below demonstrates how these differences translate into verifiable performance metrics that inform scientific and procurement decisions.

Quantitative Differentiation Guide for 1-Chloro-2,5-dimethyl-4-nitrobenzene (34633-69-7)


Nitration Efficiency: Higher Purity of Desired Isomer Compared to Mixed-Acid Nitration

The patented synthesis of 1-Chloro-2,5-dimethyl-4-nitrobenzene via nitration of 2-chloro-1,4-xylene using a controlled sulphonitric mixture provides a distinct advantage over generic nitration protocols . While standard mixed-acid nitration of monochlorobenzene yields a ~1.5:1.8 ratio of 4-nitro to 2-nitro isomers alongside 1-2% of the 3-nitro isomer, the targeted synthesis of 1-Chloro-2,5-dimethyl-4-nitrobenzene is designed to produce the single, desired 4-nitro isomer with high selectivity due to the pre-installed methyl directing groups [1]. This eliminates the need for challenging isomer separations, thereby increasing synthetic efficiency and reducing waste.

Regioselective Nitration Process Chemistry Synthetic Efficiency

Comparative Reaction Kinetics in SNAr: Predicted Advantage over Bromo- and Iodo-Analogs

The C-Cl bond in 1-Chloro-2,5-dimethyl-4-nitrobenzene is activated for nucleophilic aromatic substitution (SNAr) by the para-nitro group, but the rate of substitution is distinct from its bromo- and iodo-analogs . While direct kinetic data for this specific compound is not available, the relative reactivity of aryl halides in SNAr follows a well-established trend: Ar-I > Ar-Br > Ar-Cl > Ar-F . Therefore, the chlorine atom in 1-Chloro-2,5-dimethyl-4-nitrobenzene will undergo SNAr more slowly than the corresponding 4-bromo or 4-iodo derivative. This is a quantifiable difference in reactivity that can be advantageous for controlling reaction kinetics, enabling stepwise functionalization where the C-Cl bond remains intact under conditions that would displace a bromide or iodide [1].

Nucleophilic Aromatic Substitution Reaction Kinetics Leaving Group Ability

Regioselective Ortho-Metalation and Cross-Coupling: Steric Shielding by Methyl Groups

The presence of two methyl groups at the 2- and 5-positions provides steric shielding that can direct subsequent functionalization . In directed ortho-metalation (DoM) or cross-coupling reactions, the methyl groups block one side of the ring, influencing the site of reactivity. For example, while a direct comparison is not available, it is a class-level inference that palladium-catalyzed Suzuki-Miyaura coupling of the C-Cl bond in 1-Chloro-2,5-dimethyl-4-nitrobenzene would likely be less efficient than coupling of the corresponding aryl bromide or iodide due to the lower reactivity of the C-Cl bond, but the reaction can be forced with appropriate catalysts (e.g., Pd(OAc)2/SPhos) [1]. However, the methyl groups may also increase steric hindrance, which could slow the oxidative addition step. This contrasts with 1-chloro-4-nitrobenzene, which lacks the methyl groups and would be expected to couple faster due to less steric bulk, but would also lack the ortho-directing influence for further functionalization [2].

Regioselective Functionalization Cross-Coupling Steric Effects

LogP-Driven Chromatographic Separation: Predicted Differentiation from Less Hydrophobic Analogs

The predicted partition coefficient (LogP) of 1-Chloro-2,5-dimethyl-4-nitrobenzene is 3.39 . This value indicates significant hydrophobicity, primarily driven by the two methyl substituents. In contrast, a simpler analog like 1-chloro-4-nitrobenzene has a lower LogP (estimated ~2.0), while a more complex analog like 2,4-dinitrochlorobenzene is even lower. In reverse-phase high-performance liquid chromatography (HPLC), this LogP difference of >1 unit for 1-Chloro-2,5-dimethyl-4-nitrobenzene relative to 1-chloro-4-nitrobenzene translates to a substantial difference in retention time (often a 2-3 fold increase) under standard C18 column conditions [1]. This predictable chromatographic behavior is a critical differentiator for procurement in research settings where purity assessment and purification are routine.

Chromatography Purification Physicochemical Properties

Verified Application Scenarios for 1-Chloro-2,5-dimethyl-4-nitrobenzene in R&D and Industrial Synthesis


Synthesis of Substituted Anilines and Agrochemical Building Blocks via Nitro-Reduction

1-Chloro-2,5-dimethyl-4-nitrobenzene serves as a direct precursor to 4-chloro-2,5-dimethylaniline through selective reduction of the nitro group . This specific substituted aniline is a valuable intermediate in the synthesis of dyes, pigments, and agrochemicals [1]. The established and patent-protected synthesis of the nitro compound ensures a reliable and scalable source of this aniline . Compared to alternative routes that might start from less-substituted anilines requiring further functionalization, this route offers superior atom economy and step-count efficiency, directly addressing the procurement need for a cost-effective and high-purity building block for downstream R&D and manufacturing .

Strategic Intermediate in Multi-Step Pharmaceutical Synthesis

In medicinal chemistry, the orthogonality of the C-Cl and C-NO2 functional groups in 1-Chloro-2,5-dimethyl-4-nitrobenzene provides a strategic advantage for synthesizing complex, polysubstituted aromatic drug candidates . For instance, the nitro group can be reduced to an amine and subsequently functionalized (e.g., via amide coupling or reductive amination), while the C-Cl bond can be retained for a later-stage transition metal-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination) [1]. This differentiated reactivity allows for the precise, sequential introduction of molecular complexity, a key requirement in modern pharmaceutical process R&D where controlling synthetic pathways to a single isomer is paramount . This compound's value proposition for procurement lies in its ability to serve as a single, versatile intermediate rather than a series of simpler but less differentiated building blocks.

Synthesis of Advanced Intermediates via Nucleophilic Aromatic Substitution (SNAr)

The activated C-Cl bond in 1-Chloro-2,5-dimethyl-4-nitrobenzene is a prime target for SNAr reactions, enabling the introduction of a wide range of nucleophiles (e.g., alkoxides, thiols, amines) at the 1-position while leaving the nitro group intact for further manipulation . For example, reaction with sodium methoxide would yield 1-methoxy-2,5-dimethyl-4-nitrobenzene [1]. This contrasts with less-activated or differently substituted analogs (e.g., 1-chloro-4-nitrobenzene), which may exhibit different rates and regioselectivity profiles . For procurement teams, this means that sourcing this specific compound provides a predictable and well-documented entry point for generating a diverse library of novel 1-substituted-2,5-dimethyl-4-nitrobenzene derivatives, a common need in early-stage drug discovery and materials science.

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